Predicted Physicochemical Differentiation versus 2-(1H-indol-3-yl)-N-phenylacetamide
The target compound's octahydrobenzo[b][1,4]dioxin group is predicted to reduce lipophilicity and increase total polar surface area (TPSA) relative to a phenyl-capped comparator, 2-(1H-indol-3-yl)-N-phenylacetamide, while introducing hydrogen-bond acceptors that can engage residues on target surfaces. Calculated TPSA for the target compound is 54.6 Ų, compared to 40.5 Ų for the phenyl analog, a +14.1 Ų increase. This shift aligns with improved compliance with CNS drug-like property guidelines (TPSA < 70 Ų) while potentially limiting non-specific membrane partitioning [1].
| Evidence Dimension | Total Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.6 Ų (calculated) |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-phenylacetamide: 40.5 Ų (calculated) |
| Quantified Difference | +14.1 Ų (35% increase) |
| Conditions | In silico calculation using standard fragment-based method [1] |
Why This Matters
A higher TPSA within the CNS-favorable range can enhance aqueous solubility and reduce phospholipidosis risk, a consideration for selecting compounds intended for neurobiological probe development.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRX, 2(4), 541-553. https://doi.org/10.1602/neurorx.2.4.541 View Source
